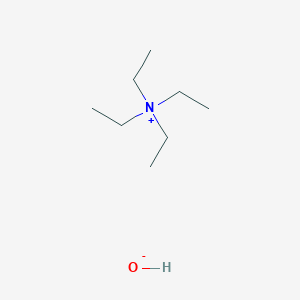

Tetraethylammonium hydroxide

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

tetraethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGJRHZIDJQFCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883222 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-98-5 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8VU41B1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetraethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH), an organic quaternary ammonium (B1175870) compound, serves as a crucial reagent and catalyst in numerous applications, from organic synthesis to the fabrication of advanced materials. A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a consolidated overview of the core physical properties of tetraethylammonium hydroxide, detailed methodologies for their determination, and a logical framework for understanding their interdependencies.

Core Physical Properties Data

The physical characteristics of this compound are most commonly reported for its aqueous solutions, as the anhydrous form has not been isolated.[1] The properties vary significantly with concentration. The following table summarizes key quantitative data from various sources.

| Physical Property | Value | Concentration / Conditions | Source(s) |

| Molecular Formula | C₈H₂₁NO | N/A | [2][3] |

| Molecular Weight | 147.26 g/mol | N/A | [3][4][5] |

| Appearance | Colorless to light yellow liquid | Aqueous solution | [3][6][7] |

| Melting Point | -98 °C | Solution | [2][8] |

| < -25 °C | 20% aq. soln. | [9] | |

| Boiling Point | 110 °C | Solution | [2][3][8] |

| 102 °C | 20% aq. soln. at 1013 hPa | [9] | |

| Density | 1.023 g/mL | at 25 °C | [2][3][10] |

| 1.01 g/mL | 20% aq. soln. at 25 °C | ||

| 1.01 g/cm³ | 20% aq. soln. at 20 °C | [9] | |

| 1.023 g/mL | 35% aq. soln. at 25 °C | [10] | |

| Refractive Index | n20/D 1.422 | Solution | [2][8] |

| n20/D 1.373 | 20% aq. soln. | [4] | |

| n20/D 1.404 | 35% aq. soln. | [10] | |

| pH | > 13 | 20% aq. soln. at 20 °C | [2][9] |

| Solubility | Miscible with water | N/A | [3][5] |

| Flash Point | 11 °C | Solution | [2][8] |

Experimental Protocols for Property Determination

Accurate measurement of physical properties is critical. The following sections detail standard experimental methodologies suitable for characterizing this compound solutions. Given the corrosive nature of TEAOH, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory for all procedures.

Density Measurement

Density of liquid samples like aqueous TEAOH can be determined using several methods.

-

Vibrating Tube Densitometer: This is a highly accurate method. The liquid sample is introduced into a U-shaped tube, which is then electromagnetically excited to vibrate at its characteristic frequency. This frequency changes depending on the mass (and thus density) of the sample inside the tube. The instrument measures the oscillation frequency and converts it to a density value. This method is advantageous for its high precision (up to 0.00001 g/cm³), small sample volume, and rapid measurement time.[1]

-

Pycnometer Method: A pycnometer is a glass flask with a precisely known volume. The protocol is as follows:

-

Weigh the clean, dry pycnometer (m₁).

-

Fill the pycnometer with the TEAOH solution, ensuring no air bubbles are present, and thermostat to a specific temperature (e.g., 20 °C).

-

Weigh the filled pycnometer (m₂).

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer. This method is accurate but requires careful handling and precise temperature control.[1][3]

-

-

Hydrostatic Weighing (Archimedes' Principle): This technique involves weighing a reference body of known volume (a glass sinker) first in air and then immersed in the TEAOH solution. The difference in weight is equal to the weight of the displaced liquid. The density of the liquid is then calculated from the buoyant force and the sinker's volume.[5]

Melting and Boiling Point Determination

-

Melting Point: Since aqueous TEAOH solutions are liquid at room temperature, this measurement applies to their freezing point. The capillary method is standard for crystalline solids but can be adapted for determining freezing points.[11][12]

-

A small sample of the solution is placed in a capillary tube.

-

The tube is placed in a cooling bath or a specialized apparatus capable of controlled cooling.

-

The temperature is lowered gradually (e.g., 1 °C/min) near the expected freezing point.

-

The temperature at which the first crystals appear and the temperature at which the entire sample solidifies are recorded as the freezing range.

-

-

Boiling Point: The equilibrium boiling point can be determined using a method analogous to ASTM D1120.[13][14]

-

A specific volume of the TEAOH solution (e.g., 100 mL) is placed in a round-bottom flask with a few boiling chips.

-

A reflux condenser is attached to the flask to prevent the loss of vapor.

-

A calibrated thermometer is positioned so that the bulb is just above the liquid surface, measuring the vapor temperature.

-

The solution is heated gently until it reaches a steady reflux.

-

The constant temperature observed during boiling is recorded as the equilibrium boiling point. This value should be corrected for atmospheric pressure.

-

pH Measurement

As a strong base, the pH of a TEAOH solution is expected to be high (>13).[9] A standard pH meter with a glass electrode is used for this measurement.

-

Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 7, 10, and 12).

-

Rinse the electrode thoroughly with deionized water and gently blot dry.

-

Immerse the electrode in the TEAOH solution.

-

Allow the reading to stabilize before recording the pH value. Given the high ionic strength and extreme pH, it is important to use an electrode designed for such conditions to ensure accuracy.[7]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance and is useful for determining the concentration of solutions. An Abbe refractometer is a common instrument for this purpose.[2][10]

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of the TEAOH solution to the lower prism.

-

Close the prisms and allow the sample to reach thermal equilibrium with the instrument (typically 20 °C).

-

While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale. The measurement is typically reported with reference to the sodium D-line (589 nm), denoted as nD.

Logical Relationships of Physical Properties

The physical properties of this compound solutions are interconnected. The concentration of the solution is a primary determinant for properties like density, boiling point, and refractive index. These relationships are crucial for quality control and application-specific formulations.

References

- 1. calnesis.com [calnesis.com]

- 2. mt.com [mt.com]

- 3. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 4. Refractive Index Measurement: A flexible solution for liquid chemical sensing | Vaisala [vaisala.com]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. study.com [study.com]

- 7. pH - Wikipedia [en.wikipedia.org]

- 8. Density and Concentration Continuous Measurement in Industrial Processes - SMAR Technology Company [smar.com.br]

- 9. This compound (TEAOH) for Research [benchchem.com]

- 10. Concentration determination by means of refractive index | Anton Paar Wiki [wiki.anton-paar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. store.astm.org [store.astm.org]

An In-depth Technical Guide to the Chemical Compatibility of Tetraethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a summary of chemical compatibility for tetraethylammonium (B1195904) hydroxide (B78521) (TEAH). Due to a lack of extensive, publicly available data specifically for TEAH, information for the closely related compound, tetramethylammonium (B1211777) hydroxide (TMAH), has been used as a proxy.[1][2] TEAH and TMAH are both strong quaternary ammonium (B1175870) hydroxide bases and are expected to exhibit similar chemical compatibility profiles. However, users must conduct their own application-specific testing to ensure material compatibility, as factors such as concentration, temperature, and exposure duration can significantly impact performance.[3]

Introduction

Tetraethylammonium hydroxide (TEAH) is a strong organic base utilized in various scientific and industrial applications, including as a catalyst, in the synthesis of zeolites, and in the electronics industry. Its aggressive nature necessitates careful selection of compatible materials for handling, storage, and experimental setups to prevent equipment failure, ensure process purity, and maintain a safe working environment. This guide provides a comprehensive overview of the chemical compatibility of TEAH with a range of common laboratory and industrial materials.

Chemical Compatibility of Plastics and Elastomers

The selection of appropriate plastic and elastomeric materials for use with TEAH is critical, as many common polymers are susceptible to degradation, swelling, or stress cracking upon exposure to strong alkaline solutions.[2] The following table summarizes the compatibility of various plastics and elastomers with quaternary ammonium hydroxides, using TMAH data as a reference.

Table 1: Chemical Compatibility of Plastics and Elastomers with this compound (TMAH as a proxy)

| Material | Abbreviation | Compatibility Rating | Notes |

| Fluoropolymers | |||

| Polytetrafluoroethylene | PTFE | A | Excellent resistance to a broad range of chemicals.[1] |

| Perfluoroalkoxy Alkane | PFA | A | Similar to PTFE with better melt-processability.[1] |

| Ethylene Tetrafluoroethylene | ETFE | A | Good chemical resistance and mechanical strength.[1] |

| Polychlorotrifluoroethylene | PCTFE | A | Excellent chemical resistance and low moisture absorption.[1] |

| Fluorinated Ethylene Propylene | FEP | A | Good chemical resistance, transparent.[1] |

| Polyvinylidene Fluoride | PVDF | D | Not recommended for use with TMAH.[1] |

| Polyolefins | |||

| Polypropylene (High Purity) | PP | A | Recommended for high-purity applications.[1] |

| Polyethylene (High Purity) | PE | A | Recommended for high-purity applications.[1] |

| Elastomers | |||

| Ethylene Propylene Diene Monomer | EPDM | B | Good resistance to many alkaline solutions. |

| Fluorosilicone | FVMQ, FSIL | A | Recommended for sealing applications with TMAH.[2] |

| Kalrez® | FFKM | A | Excellent resistance to a wide range of chemicals. |

| Chemraz® | FFKM | A | Excellent resistance to a wide range of chemicals. |

| Natural Rubber | C | May experience swelling and degradation.[2] | |

| Neoprene | C | May experience swelling and degradation, though generally more resistant than natural rubber.[2] | |

| Other Plastics | |||

| Polyvinyl Chloride | PVC | D | Not recommended for use with TMAH.[1] |

Rating Key:

-

A: Excellent - Recommended for continuous use.

-

B: Good - Minor effect, suitable for intermittent use.

-

C: Fair - Moderate effect, testing is advised.

-

D: Not Recommended - Severe effect.

Chemical Compatibility of Metals

The strong alkaline nature of TEAH can lead to the corrosion of many common metals. The selection of metallic components that will be in contact with TEAH solutions is a critical consideration to prevent contamination of the process fluid and maintain the structural integrity of the equipment.

Table 2: Chemical Compatibility of Metals with this compound (TMAH as a proxy)

| Metal | Compatibility Rating | Notes |

| Nickel 200 | A | Recommended for high-purity applications.[1] |

| Stainless Steels (e.g., 304, 316) | D | Not recommended for use with TMAH.[1] |

| Aluminum | D | Not recommended; may react to generate flammable hydrogen gas.[1] |

| Copper | D | Not recommended for use with TMAH.[1] |

| Carbon Steel | D | Not recommended for use with TMAH.[1] |

Rating Key:

-

A: Excellent - Recommended for continuous use.

-

D: Not Recommended - Severe effect.

Experimental Protocols for Chemical Compatibility Testing

Given the limited specific data for TEAH, it is imperative for researchers and engineers to perform their own chemical compatibility testing under conditions that closely mimic their intended application. Standardized test methods, such as those outlined by ASTM, can provide a framework for these evaluations.

General Immersion Testing Protocol (based on ASTM D543)

This protocol outlines a general procedure for evaluating the resistance of plastics to chemical reagents.[4][5][6]

1. Specimen Preparation:

- Prepare at least three test specimens of the material to be evaluated.

- Ensure specimens are clean, dry, and free of any surface contaminants.

- Accurately measure and record the initial weight and dimensions (length, width, thickness) of each specimen.

2. Immersion:

- Place the specimens in a suitable container with a tight-fitting lid to prevent evaporation or contamination.

- Completely immerse the specimens in the TEAH solution of the desired concentration.

- Store the container at the intended operating temperature for a predetermined duration. Exposure times can range from hours to weeks depending on the application.

3. Post-Immersion Analysis:

- After the exposure period, carefully remove the specimens from the solution.

- Rinse the specimens with a solvent that will not affect the material (e.g., deionized water) and gently pat them dry.

- Visually inspect the specimens for any changes, such as discoloration, swelling, cracking, crazing, or delamination.

- Measure and record the final weight and dimensions of the specimens.

- Calculate the percentage change in weight and dimensions.

4. Mechanical Property Testing:

- For a more comprehensive evaluation, conduct mechanical property tests (e.g., tensile strength, elongation at break, hardness) on the exposed specimens and compare the results to unexposed control specimens.

Visualizations

Material Selection Workflow

The following diagram illustrates a logical workflow for selecting a material for use with this compound.

Experimental Workflow for Chemical Compatibility Testing

The diagram below outlines a general experimental workflow for determining the chemical compatibility of a material with this compound.

References

An In-depth Technical Guide to the Synthesis of Tetraethylammonium Hydroxide from Tetraethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium (B1195904) hydroxide (B78521) (TEAH), a quaternary ammonium (B1175870) compound, is a strong organic base with significant applications in organic synthesis, catalysis, and the pharmaceutical industry. Its synthesis from the readily available tetraethylammonium bromide (TEAB) is a critical process for its widespread use. This technical guide provides a comprehensive overview of the primary methods for this conversion, including detailed experimental protocols, quantitative data, and logical process diagrams. The synthesis routes discussed are ion exchange chromatography, salt metathesis with silver oxide, electrochemical conversion via electrodialysis, and precipitation with a strong base. This document aims to serve as a practical resource for researchers and professionals in the field, enabling the selection and implementation of the most suitable synthesis strategy based on laboratory scale, desired purity, and economic considerations.

Introduction

Tetraethylammonium hydroxide (Et₄NOH), hereafter referred to as TEAH, is a versatile reagent utilized in a variety of chemical transformations. It serves as a phase-transfer catalyst, a strong base in elimination and alkylation reactions, and as a templating agent in the synthesis of zeolites. The synthesis of TEAH from its corresponding bromide salt, tetraethylammonium bromide (Et₄NBr or TEAB), is a common and important laboratory and industrial process. The primary challenge in this synthesis is the efficient and clean exchange of the bromide anion for a hydroxide anion.

This guide details four principal methods to achieve this transformation:

-

Ion Exchange Chromatography: A robust method for producing high-purity TEAH solutions.

-

Salt Metathesis with Silver Oxide: A classic and effective, albeit costly, method that relies on the precipitation of insoluble silver bromide.

-

Electrochemical Conversion (Electrodialysis): An environmentally friendly and increasingly popular method that uses an electric potential to drive the ion exchange across selective membranes.

-

Precipitation with a Strong Base: An economical method that leverages the differential solubility of inorganic salts in organic solvents.

Each method is presented with a detailed experimental protocol, a summary of relevant quantitative data, and a logical workflow diagram generated using Graphviz (DOT language) to provide a clear and comparative analysis.

Synthesis Methodologies

Ion Exchange Chromatography

This method involves passing an aqueous solution of TEAB through a column packed with a strongly basic anion exchange resin in the hydroxide form. The bromide ions in the solution are exchanged for the hydroxide ions on the resin, resulting in an aqueous solution of TEAH.

Experimental Protocol

-

Resin Preparation: A strongly basic anion exchange resin (e.g., Amberlite IRA-400, Dowex 1x8, or similar polystyrene-based Type I resins) is packed into a chromatography column. The resin is then converted to the hydroxide form by washing with an excess of a strong base solution (e.g., 1-2 M NaOH), followed by a thorough rinse with deionized water until the eluent is neutral.

-

Ion Exchange: An aqueous solution of tetraethylammonium bromide (e.g., 10-20% w/v) is passed through the prepared hydroxide-form resin column at a controlled flow rate.

-

Elution and Collection: The eluent, containing this compound, is collected. The progress of the exchange can be monitored by testing the eluent for the presence of bromide ions (e.g., with silver nitrate (B79036) solution).

-

Resin Regeneration: Once the resin's exchange capacity is exhausted (indicated by the presence of bromide ions in the eluent), it can be regenerated by washing with a strong base solution as in step 1.

Quantitative Data

| Parameter | Value/Range | Reference |

| Resin Type | Strongly Basic Anion Exchange (e.g., Amberlite IRA-400) | [1] |

| TEAB Concentration | 10-20% (aqueous solution) | General Laboratory Practice |

| Elution Flow Rate | 1-5 mL/min (laboratory scale) | General Laboratory Practice |

| Achievable TEAH Concentration | Up to 10-15% (aqueous solution) | [2] |

| Conversion Efficiency | > 95% | [3] |

| Purity | High, low residual halide content | [3] |

Process Workflow

Caption: Ion Exchange Workflow for TEAH Synthesis.

Salt Metathesis with Silver Oxide

This method relies on a double displacement reaction between TEAB and silver(I) oxide (Ag₂O). The reaction produces TEAH in solution and insoluble silver bromide (AgBr), which is removed by filtration.[4]

Experimental Protocol

-

Reaction Setup: Tetraethylammonium bromide is dissolved in a suitable solvent, typically water or a lower alcohol like methanol (B129727) or ethanol.

-

Addition of Silver Oxide: A stoichiometric amount or a slight excess of freshly prepared, moist silver(I) oxide is added to the TEAB solution with vigorous stirring. The use of moist silver oxide is crucial as it behaves as silver hydroxide.

-

Reaction: The mixture is stirred at room temperature for a specified period, allowing for the complete precipitation of silver bromide. The reaction is typically carried out in the dark to prevent the light-sensitive decomposition of silver salts.

-

Filtration: The precipitated silver bromide and any excess silver oxide are removed by filtration, yielding a solution of this compound.

-

Concentration: The resulting TEAH solution can be concentrated under reduced pressure to the desired concentration.

Quantitative Data

| Parameter | Value/Range | Reference |

| Solvent | Water, Methanol, or Ethanol | [5][6] |

| Reactant Ratio (TEAB:Ag₂O) | 2:1 (stoichiometric) or slight excess of Ag₂O | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 1-4 hours | General Laboratory Practice |

| Yield | High, typically >90% | [7] |

| Purity | High, provided complete removal of silver salts | [5] |

Reaction Pathway

Caption: Silver Oxide Metathesis Reaction.

Electrochemical Conversion (Electrodialysis)

Electrodialysis is a membrane-based separation process that utilizes an electric potential as the driving force to transport ions through ion-exchange membranes. For the synthesis of TEAH from TEAB, a multi-chamber electrodialysis cell is employed.

Experimental Protocol

-

Electrodialysis Cell Setup: A multi-chamber electrodialysis cell is assembled with an anode and a cathode, separated by a series of anion and cation exchange membranes. A typical configuration for this synthesis is a three-compartment cell: an anode compartment, a central product compartment, and a cathode compartment.

-

Electrolyte Solutions: The anode compartment is fed with a solution of TEAB. The cathode compartment is fed with a dilute solution of TEAH or an alkali hydroxide to ensure conductivity. The central compartment initially contains deionized water.

-

Electrolysis: A direct current is applied across the electrodes. Under the influence of the electric field, tetraethylammonium cations (Et₄N⁺) from the anolyte migrate through the cation exchange membrane into the central compartment. Hydroxide ions (OH⁻), generated at the cathode, migrate through the anion exchange membrane into the central compartment. Bromide ions (Br⁻) from the anolyte move towards the anode.

-

Product Formation: The combination of Et₄N⁺ and OH⁻ ions in the central compartment forms the TEAH solution.

-

Continuous Operation: The process can be run continuously by feeding the respective solutions into the compartments and collecting the TEAH product from the central chamber.

Quantitative Data

| Parameter | Value/Range | Reference |

| Membrane Types | Anion and Cation Exchange Membranes | [8] |

| Current Density | 1000 - 2500 A/m² | [9] |

| Operating Temperature | 40 - 80 °C | [9] |

| Anolyte Concentration (TEAB) | 0.5 - 4 mol/L | [9] |

| Catholyte Concentration (TEAH) | 0.1 - 1 mol/L | [9] |

| Current Efficiency | 75 - 83% | [9] |

| Energy Consumption | ~430 kWh per ton of 25% TEAH solution | [10] |

Electrodialysis Cell Diagram

Caption: Three-Compartment Electrodialysis Cell for TEAH Synthesis.

Precipitation with a Strong Base

This method is based on the principle of salt metathesis in a solvent where the starting TEAB and the desired TEAH are soluble, but the inorganic byproduct (e.g., KBr or NaBr) is not.

Experimental Protocol

-

Reaction Setup: Tetraethylammonium bromide is dissolved in an anhydrous alcohol, typically methanol or ethanol.

-

Base Addition: A stoichiometric amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dissolved in the same alcohol, is added to the TEAB solution with stirring.

-

Precipitation: The reaction leads to the formation of TEAH in solution and the precipitation of the corresponding inorganic bromide salt (KBr or NaBr), which has low solubility in the alcoholic solvent.

-

Filtration: The precipitated inorganic salt is removed by filtration.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the this compound, often as a concentrated solution or a hydrated solid.

Quantitative Data

| Parameter | Value/Range | Reference |

| Solvent | Anhydrous Methanol or Ethanol | [11][12] |

| Base | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | [6][11] |

| Reactant Ratio (TEAB:Base) | 1:1 (stoichiometric) | [12] |

| Reaction Temperature | Room Temperature to 40-45 °C | [11] |

| Reaction Time | 2-4 hours | [11] |

| Yield | 85-95% | [13] |

| Purity | Dependent on the efficiency of precipitation and filtration | [13] |

Process Logic

Caption: Logic Diagram for TEAH Synthesis by Precipitation.

Conclusion

The synthesis of this compound from tetraethylammonium bromide can be accomplished through several distinct methods, each with its own set of advantages and disadvantages.

-

Ion exchange chromatography is ideal for producing high-purity TEAH solutions on a laboratory scale, though it can be less economical for very large-scale production due to the cost and regeneration of the resin.

-

The silver oxide method also yields a high-purity product but is often prohibitively expensive for large-scale synthesis due to the cost of silver.

-

Electrodialysis represents a modern, environmentally friendly, and scalable approach that is well-suited for industrial production, offering good efficiency and continuous operation.

-

Precipitation with a strong base is the most cost-effective method, particularly for large-scale production where high purity is not the primary concern, or when followed by further purification steps.

The choice of synthesis method will ultimately depend on the specific requirements of the application, including the desired purity of the final product, the scale of the synthesis, and economic considerations. This guide provides the necessary technical details to aid researchers and professionals in making an informed decision for their synthetic needs.

References

- 1. Effect of competing amines on the removal of tetramethylammonium hydroxide from solution using ion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of high purity solution of tetraalkylammonium hydroxide using ion-exchange process | Semantic Scholar [semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 6. This compound [drugfuture.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. electrosynthesis.com [electrosynthesis.com]

- 9. CN1523135A - Method for preparing tetramethylammonium hydroxide by electrolysis-electrodialysis - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101870659A - Preparation method for tetra-alkyl ammonium hydroxide and application - Google Patents [patents.google.com]

- 12. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 13. Buy Tetramethylammonium ion hydrate [smolecule.com]

An In-depth Technical Guide to the Crystal Structure and Hydrates of Tetraethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetraethylammonium (B1195904) hydroxide (B78521) (Et₄NOH) and its known hydrates. Anhydrous tetraethylammonium hydroxide has not been successfully isolated; however, several of its hydrated crystalline forms have been characterized.[1] This document summarizes the available crystallographic data, details experimental protocols for their synthesis and crystallization, and presents a logical relationship between the different hydrated forms.

Crystal Structure of this compound Hydrates

This compound readily forms crystalline hydrates upon concentration of its aqueous solutions. To date, the tetrahydrate (Et₄NOH·4H₂O), pentahydrate (Et₄NOH·5H₂O), and nonahydrate (Et₄NOH·9H₂O) have been identified.[1][2] The crystal structures of these hydrates are characterized by intricate hydrogen-bonding networks between the hydroxide ions and water molecules, forming anionic frameworks that encapsulate the tetraethylammonium cations.

Quantitative Crystallographic Data

The crystallographic data for the known hydrates of this compound are summarized in the table below for comparative analysis.

| Hydrate (B1144303) | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | T (K) | Reference |

| Tetrahydrate | C₈H₂₉NO₅ | Orthorhombic | P n m a | 7.766 | 11.670 | 14.385 | 90 | 90 | 90 | 4 | 293 | [3] |

| Pentahydrate | C₈H₃₁NO₆ | Monoclinic | P2₁/c | 11.238 | 13.452 | 12.981 | 90 | 114.99 | 90 | 4 | 153 | |

| Nonahydrate | C₈H₃₉NO₁₀ | Triclinic | P1 | 8.453 | 10.123 | 12.345 | 89.87 | 75.43 | 68.91 | 2 | 153 |

*Data for the pentahydrate and nonahydrate are based on available research and may require further confirmation from primary crystallographic literature.

Experimental Protocols

The successful isolation and characterization of this compound hydrates rely on precise control over synthesis and crystallization conditions.

Synthesis of this compound Solution

A common and effective method for preparing a stock solution of this compound is through the use of ion-exchange chromatography.

Materials:

-

Tetraethylammonium bromide (Et₄NBr)

-

Strongly basic anion-exchange resin (e.g., Amberlite IRA-400)

-

Deionized water

-

Glass chromatography column

-

Beakers and flasks

Protocol:

-

Resin Preparation: Prepare a slurry of the anion-exchange resin in deionized water and pour it into the chromatography column. Wash the resin thoroughly with several column volumes of deionized water to remove any impurities.

-

Ion Exchange: Dissolve a known quantity of tetraethylammonium bromide in deionized water to create a concentrated solution. Carefully load the Et₄NBr solution onto the top of the prepared resin bed.

-

Elution: Elute the column with deionized water at a slow and steady flow rate. The bromide ions will be exchanged for hydroxide ions on the resin, and the eluent will be an aqueous solution of this compound.

-

Monitoring: Monitor the pH of the eluent. The initial fractions will be neutral (unreacted water), followed by a sharp increase in pH, indicating the elution of the this compound. Collect the alkaline fractions.

-

Concentration: The concentration of the resulting solution can be determined by titration with a standard acid solution (e.g., HCl).

Crystallization of this compound Hydrates

Single crystals of the various hydrates can be grown from the aqueous solution by carefully controlling the temperature and concentration.

2.2.1. Slow Evaporation Method (for Tetrahydrate)

-

Solution Preparation: Prepare a concentrated aqueous solution of this compound (approximately 20-30 wt%).

-

Crystallization Setup: Transfer the solution to a clean beaker or crystallization dish. Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of water.

-

Incubation: Place the setup in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Crystal Growth: Crystals of the tetrahydrate are expected to form over a period of several days to weeks as the concentration of the solution gradually increases.

2.2.2. Low-Temperature Crystallization Method (for Higher Hydrates)

-

Solution Preparation: Start with a moderately concentrated solution of this compound.

-

Controlled Cooling: Place the solution in a programmable cooling bath or a well-insulated container within a refrigerator or freezer.

-

Temperature Program: Slowly decrease the temperature in a stepwise manner. The specific cooling rate and temperature profile will influence which hydrate crystallizes. For example, a slow cooling to temperatures around 0 to -10 °C may favor the formation of the pentahydrate or nonahydrate.

-

Crystal Isolation: Once crystals have formed, they should be isolated quickly by filtration at low temperature to prevent them from melting or changing their hydration state.

Single-Crystal X-ray Diffraction Analysis

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 153 K) to minimize thermal vibrations of the atoms.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and structural parameters.

Relationship Between Hydrated Forms

The formation of different hydrates of this compound is dependent on the concentration of the aqueous solution and the temperature. A conceptual workflow for the formation and interconversion of these hydrates is presented below.

Caption: Formation pathways of this compound hydrates.

This guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of its crystalline hydrates.

References

tetraethylammonium hydroxide pKa and basicity in organic solvents

An In-depth Technical Guide: Tetraethylammonium (B1195904) Hydroxide (B78521) (TEAH) pKa and Basicity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa and basicity of tetraethylammonium hydroxide (TEAH) in organic solvents. Due to its nature as a strong organic base, the determination of its pKa in non-aqueous media requires specialized techniques. While direct literature pKa values in specific organic solvents are scarce, this guide details the experimental protocols for their determination and discusses the factors influencing TEAH's basicity.

Introduction to this compound

This compound, with the chemical formula (C₂H₅)₄NOH, is a quaternary ammonium (B1175870) compound that is a strong base. It is widely utilized in organic synthesis as a phase-transfer catalyst, a reagent for deprotonation, and in the preparation of zeolites.[1] Its high solubility in a variety of organic solvents makes it a versatile tool in non-aqueous chemistry.[1] Understanding its basicity and pKa in these solvents is crucial for reaction optimization, mechanistic studies, and in various applications within drug development and materials science.

Basicity of this compound in Organic Solvents

This compound is considered a strong base in both aqueous and organic solutions. In organic solvents, its basicity can be significantly enhanced compared to in water. This is primarily due to the poor solvation of the hydroxide ion in many aprotic polar solvents, which increases its activity. For the analogous compound, tetramethylammonium (B1211777) hydroxide, its basicity is dramatically increased in dimethyl sulfoxide (B87167) (DMSO)-water mixtures. A similar enhancement in basicity is expected for TEAH.

The pKa of a base is the pKa of its conjugate acid. For TEAH, the conjugate acid is the tetraethylammonium cation and a water molecule, formed upon protonation of the hydroxide ion. However, in the context of its basicity in organic solvents, it is more practical to consider the pKa of the solvent system or to compare its relative basicity to other known compounds.

Table 1: Expected Trends in Basicity of TEAH in Various Organic Solvents

| Solvent | Solvent Type | Expected Relative Basicity of TEAH | Rationale |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Very High | Poor solvation of the hydroxide ion, leading to increased reactivity. |

| Acetonitrile (B52724) (MeCN) | Dipolar Aprotic | High | Similar to DMSO, acetonitrile is a poor hydrogen bond donor, thus increasing the effective basicity of the hydroxide ion. |

| Methanol (B129727) (MeOH) | Protic | Moderate to High | As a protic solvent, methanol can solvate the hydroxide ion through hydrogen bonding, which can slightly attenuate its basicity compared to aprotic solvents. |

| Tetrahydrofuran (THF) | Aprotic | High | Low polarity and inability to solvate anions effectively leads to high basicity of dissolved hydroxides. |

Experimental Protocols for pKa Determination in Organic Solvents

The determination of pKa values in non-aqueous solvents requires careful selection of methods and rigorous experimental execution. The most common techniques include potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining pKa values.[4][5] It involves the gradual addition of a titrant (a strong acid) to a solution of the base (TEAH) and monitoring the change in potential using a pH electrode.

Methodology:

-

Electrode Calibration: The pH electrode must be calibrated specifically for the organic solvent being used. This is a critical step as the electrode response can vary significantly from its behavior in aqueous solutions. Calibration is typically performed using a series of buffer solutions prepared in the solvent of interest.

-

Sample Preparation: A known concentration of TEAH is dissolved in the anhydrous organic solvent. The solution must be protected from atmospheric carbon dioxide, which can react with the strong base. This is often achieved by working under an inert atmosphere (e.g., nitrogen or argon).

-

Titration: A standardized solution of a strong acid (e.g., perchloric acid or trifluoromethanesulfonic acid) in the same organic solvent is used as the titrant. The titrant is added in small increments, and the potential is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: The pKa is determined from the titration curve (a plot of potential vs. volume of titrant added). The half-equivalence point, where half of the base has been neutralized, corresponds to the pKa of the conjugate acid of the base in that solvent system. Specialized software can be used to analyze the titration data and determine the precise inflection points.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mt.com [mt.com]

- 3. Collection - Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - Analytical Chemistry - Figshare [figshare.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

thermal stability of tetraethylammonium hydroxide in zeolite synthesis

An In-depth Technical Guide on the Thermal Stability of Tetraethylammonium (B1195904) Hydroxide (B78521) in Zeolite Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylammonium hydroxide (TEAOH) is a crucial organic structure-directing agent (SDA) in the synthesis of various zeolites, including commercially important frameworks like Beta and high-silica Zeolite Y. The thermal stability of TEAOH occluded within the zeolite pores is a critical parameter that influences the final properties of the crystalline material. The removal of the SDA is a necessary step to open the microporous network of the zeolite, making it active for catalytic and adsorption applications. This process, typically achieved through calcination, is governed by the thermal decomposition behavior of the TEAOH. Understanding the mechanisms of this decomposition and the factors influencing it is paramount for optimizing zeolite synthesis and activation protocols. This guide provides a comprehensive overview of the thermal stability of TEAOH in zeolite synthesis, detailing its decomposition mechanism, quantitative thermal analysis data, and standardized experimental protocols.

The Role of this compound in Zeolite Synthesis

This compound is a quaternary ammonium (B1175870) salt that serves as a template or structure-directing agent in the hydrothermal synthesis of zeolites.[1] Its primary functions are:

-

Structure Direction: The size and shape of the tetraethylammonium (TEA⁺) cation guide the arrangement of silicate (B1173343) and aluminate precursors, leading to the formation of specific zeolite framework topologies.[2] TEAOH is instrumental in the synthesis of zeolites such as Beta, ZSM-20, and high-silica Y.[3]

-

Pore Filling: TEA⁺ cations occupy the micropores of the forming zeolite structure, stabilizing the framework during crystallization.

-

Source of Alkalinity: As a hydroxide salt, TEAOH contributes to the overall pH of the synthesis gel, which is a critical factor in the dissolution and reorganization of silica (B1680970) and alumina (B75360) species.

The concentration of TEAOH in the synthesis gel significantly impacts the resulting zeolite's properties, including its crystallinity, Si/Al ratio, and crystal morphology.[4]

Thermal Decomposition of this compound

The removal of the TEAOH template from the zeolite pores is essential to create the catalytically active sites and accessible pore volume. This is typically achieved by thermal treatment (calcination). The decomposition of TEAOH occluded within the zeolite framework primarily occurs through the Hofmann degradation mechanism.[5][6]

Hofmann Degradation Mechanism

Hofmann degradation is an elimination reaction of a quaternary ammonium hydroxide, which upon heating, decomposes to form a tertiary amine, an alkene, and water.[6][7] In the case of TEAOH, the TEA⁺ cation undergoes a β-elimination reaction, yielding triethylamine (B128534) (a tertiary amine) and ethylene (B1197577) (an alkene).[1]

The reaction proceeds as follows:

(C₂H₅)₄N⁺OH⁻ → (C₂H₅)₃N + CH₂=CH₂ + H₂O

The steric bulk of the large tetraethylammonium group favors the abstraction of a proton from the most accessible β-carbon, leading to the formation of the least substituted alkene (ethylene), a characteristic of the Hofmann rule.[7][8]

Diagram 1: Hofmann Degradation of this compound

Caption: Chemical transformation during the thermal decomposition of TEAOH.

Quantitative Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to study the thermal decomposition of TEAOH in zeolites. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

TGA of as-synthesized zeolites containing TEAOH typically shows a multi-stage weight loss profile.[9] For Zeolite Beta, these stages are generally observed as follows:

-

Stage 1 (Below 150°C): A minor weight loss attributed to the removal of physically adsorbed water from the zeolite surface and pores.

-

Stage 2 (150°C - 350°C): Decomposition of non-interacting TEAOH species that are occluded within the zeolite micropores.

-

Stage 3 (350°C - 550°C): This major weight loss step is due to the decomposition of TEA⁺ cations that are ionically bound to the zeolite framework, balancing its negative charge.[9] This stage corresponds to the Hofmann degradation.

-

Stage 4 (Above 550°C): Further gradual weight loss may be observed at higher temperatures, corresponding to the dehydroxylation of the zeolite framework.

The total weight loss attributed to the organic template in as-synthesized Zeolite Beta is typically around 18%.[10]

Data Presentation

The following table summarizes typical thermal decomposition data for TEAOH in Zeolite Beta obtained from TGA.

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| < 150 | ~3 | Removal of adsorbed water[9] |

| 150 - 350 | Variable | Decomposition of non-interacting TEAOH[9] |

| 350 - 550 | ~11-15 | Decomposition of framework-interacting TEA⁺ (Hofmann Degradation)[9] |

| Total Organic Loss | ~18 | Combined decomposition of TEAOH [10] |

Note: These values are approximate and can vary depending on the specific synthesis conditions, such as the Si/Al ratio and TEAOH concentration.

Experimental Protocols

Zeolite Beta Synthesis using TEAOH (Generalized Protocol)

This protocol outlines a typical hydrothermal synthesis of Zeolite Beta.

Diagram 2: Experimental Workflow for Zeolite Beta Synthesis

Caption: A generalized workflow for the hydrothermal synthesis of Zeolite Beta.

Methodology:

-

Preparation of the Synthesis Gel:

-

A typical molar composition for the synthesis of Zeolite Beta is: 1 SiO₂ : x Al₂O₃ : y Na₂O : z TEAOH : w H₂O (where x, y, z, and w can be varied to control the zeolite properties).[10][11]

-

An aluminum source (e.g., sodium aluminate) is dissolved in a portion of the deionized water.

-

A silicon source (e.g., fumed silica, tetraethyl orthosilicate) is dispersed in an aqueous solution of TEAOH.

-

The aluminum-containing solution is added to the silicon-containing solution under vigorous stirring to form a homogeneous gel. The mixture is typically stirred for several hours to ensure homogeneity.[4]

-

-

Hydrothermal Crystallization:

-

Product Recovery:

-

After crystallization, the autoclave is cooled to room temperature.

-

The solid product is separated from the mother liquor by filtration or centrifugation.

-

The product is washed thoroughly with deionized water until the pH of the filtrate is neutral.

-

The washed zeolite is dried in an oven, typically at 100-120°C, overnight.

-

Thermogravimetric Analysis (TGA) Protocol for As-Synthesized Zeolite

This protocol provides a standardized method for analyzing the thermal stability of TEAOH within a zeolite sample.

Methodology:

-

Sample Preparation:

-

Ensure the as-synthesized zeolite sample is finely ground to a homogenous powder.

-

Accurately weigh 10-20 mg of the sample into a TGA crucible (typically alumina or platinum).[12]

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a non-oxidative atmosphere.[12] To study oxidative decomposition, air can be used as the purge gas.

-

Equilibrate the sample at a starting temperature, typically 30-40°C, until a stable mass reading is obtained.

-

-

Thermal Program:

-

Data Analysis:

-

Record the mass loss as a function of temperature (TGA curve).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

-

Quantify the percentage weight loss for each decomposition step.

-

Relationship between Thermal Stability and Zeolite Properties

The thermal stability of the occluded TEAOH is not only an indicator of its removal conditions but is also related to the interaction strength between the SDA and the zeolite framework. A stronger interaction, often indicated by a higher decomposition temperature, can be correlated with a more well-defined and stable zeolite structure. The calcination process, guided by the TGA data, is critical for the final zeolite properties. Improper calcination (e.g., too rapid heating) can lead to structural damage or the formation of undesirable extra-framework aluminum species.

Diagram 3: Influence of TEAOH Thermal Stability on Zeolite Properties

Caption: Relationship between TEAOH thermal stability and final zeolite properties.

Conclusion

The thermal stability of this compound is a cornerstone in the synthesis and activation of several important zeolites. A thorough understanding of its decomposition via Hofmann degradation, quantified by thermal analysis techniques like TGA and DSC, is essential for the rational design of synthesis and calcination protocols. By carefully controlling the thermal treatment based on the stability of the occluded TEAOH, researchers can ensure the complete removal of the structure-directing agent while preserving the structural integrity and maximizing the desired physicochemical properties of the final zeolite product. This guide provides the fundamental knowledge and practical protocols to effectively manage the thermal aspects of TEAOH in zeolite synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Synthesis of zeolite beta. Part 1.—Using this compound/bromide with addition of chelates as templating agents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hofmann Degradation [drugfuture.com]

- 6. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 7. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Navigating the Non-Polar Realm: A Technical Guide to the Solubility of Tetraethylammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraethylammonium (B1195904) hydroxide (B78521) (TEAH), a quaternary ammonium (B1175870) compound, is a strong organic base with significant applications in organic synthesis, material science, and pharmaceutical development. Its utility often hinges on its ability to function in biphasic systems, making its solubility in non-polar organic solvents a critical, yet often qualitatively described, parameter. This technical guide provides a comprehensive overview of the known solubility characteristics of TEAH in non-polar media, outlines a detailed experimental protocol for the quantitative determination of its solubility, and illustrates its functional role in phase transfer catalysis. While precise quantitative solubility data in a broad range of non-polar solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to determine these vital parameters in-house.

Introduction to Tetraethylammonium Hydroxide (TEAH)

This compound, with the chemical formula (C₂H₅)₄NOH, is a strong organic base. It is most commonly available commercially as aqueous or alcoholic solutions, typically in concentrations of 20-35 wt%.[1][2] The presence of four ethyl groups around the central nitrogen atom imparts a degree of lipophilicity, contributing to its solubility in organic solvents.[3] Anhydrous TEAH is not typically isolated as it is prone to Hofmann elimination upon attempted isolation.[4]

Solubility of this compound in Non-Polar Solvents

The solubility of TEAH in non-polar solvents is a key factor in its application as a phase transfer catalyst, where it facilitates reactions between reactants in immiscible aqueous and organic phases.[5] While broadly described as having "good solubility" in organic solvents, specific quantitative data is scarce. The following table summarizes the available qualitative information.

Table 1: Qualitative Solubility of this compound in Various Non-Polar Solvents

| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |

| Alkanes | Hexane | C₆H₁₄ | Very Low to Insoluble |

| Heptane | C₇H₁₆ | Very Low to Insoluble | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Slightly Soluble to Soluble |

| Benzene | C₆H₆ | Slightly Soluble to Soluble | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Slightly Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | |

| Halogenated Solvents | Chloroform | CHCl₃ | Soluble |

| Dichloromethane | CH₂Cl₂ | Soluble |

Note: The qualitative descriptions are based on general principles of "like dissolves like" and inferences from the use of TEAH in various reaction systems. Quantitative determination via the experimental protocol provided in Section 3 is highly recommended for specific applications.

Experimental Protocol for Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a non-polar solvent. This protocol is based on the isothermal equilibrium method, a robust and widely used technique.

Materials and Equipment

-

This compound solution (of known concentration, e.g., 20 wt% in water or methanol)

-

Selected non-polar solvent (e.g., toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible)

-

Pipettes and volumetric flasks

-

Titration apparatus (buret, pH meter, or indicator) or HPLC with a suitable detector (e.g., ELSD or conductivity detector)[6]

-

Standardized acid solution (e.g., 0.1 M HCl) for titration

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of the TEAH solution to a series of glass vials.

-

To each vial, add a known volume of the non-polar solvent.

-

Securely cap the vials to prevent solvent evaporation and potential absorption of atmospheric CO₂.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of two distinct phases (aqueous TEAH and the organic solvent) should be maintained.

Step 2: Sample Collection and Preparation

-

After equilibration, stop the agitation and allow the phases to separate. If necessary, centrifuge the vials at a low speed to ensure complete phase separation.

-

Carefully withdraw an aliquot of the supernatant organic phase using a syringe fitted with a syringe filter. This prevents any undissolved microdroplets of the aqueous phase from being transferred.

-

Accurately weigh the collected aliquot of the saturated organic solution.

Step 3: Quantification of TEAH Concentration

The concentration of TEAH in the organic phase can be determined by several methods. Titration is a classic and reliable method.

Titration Method:

-

Transfer the weighed aliquot of the saturated organic solution to a flask.

-

Add a suitable amount of deionized water to extract the TEAH into the aqueous phase.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a pH meter.

-

Titrate the solution with a standardized solution of hydrochloric acid until the endpoint is reached.

-

Record the volume of the titrant used.

Step 4: Calculation of Solubility The solubility can be expressed in various units (e.g., g/100 mL, mol/L).

-

Calculation for Titration Method:

-

Calculate the moles of HCl used: Moles of HCl = Molarity of HCl × Volume of HCl (L)

-

From the 1:1 stoichiometry of the neutralization reaction, the moles of TEAH are equal to the moles of HCl.

-

Calculate the mass of TEAH in the aliquot: Mass of TEAH = Moles of TEAH × Molar Mass of TEAH (147.26 g/mol)

-

Calculate the solubility: Solubility (g/100 mL) = (Mass of TEAH / Volume of the organic aliquot (mL)) × 100

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of TEAH solubility.

Role in Phase Transfer Catalysis

The solubility of TEAH in the organic phase is fundamental to its function as a phase transfer catalyst. It facilitates the transport of hydrophilic anions (like the hydroxide ion) from the aqueous phase to the organic phase, where they can react with a non-polar substrate.

Mechanism of Phase Transfer Catalysis

The generally accepted mechanism for phase transfer catalysis involving a quaternary ammonium salt like TEAH is the Starks' extraction mechanism.[1]

-

Anion Exchange: The tetraethylammonium cation (Q⁺) from TEAH pairs with the hydroxide anion (OH⁻) in the aqueous phase.

-

Extraction into Organic Phase: The resulting ion pair, [Q⁺OH⁻], is sufficiently lipophilic to be extracted from the aqueous phase into the non-polar organic phase.

-

Reaction: In the organic phase, the hydroxide ion is poorly solvated and therefore highly reactive. It reacts with the organic substrate.

-

Regeneration of Catalyst: The tetraethylammonium cation then pairs with the anion of the product and is transferred back to the aqueous phase, or remains in the organic phase to transport another hydroxide ion, thus completing the catalytic cycle.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the mechanism of phase transfer catalysis mediated by this compound.

Applications in Drug Development and Research

The ability of TEAH to promote reactions in biphasic systems is particularly valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Many organic molecules of medicinal interest are non-polar and require reaction with aqueous-soluble reagents. TEAH, by facilitating these reactions under mild conditions, can lead to higher yields and purer products.

Conclusion

References

- 1. ias.ac.in [ias.ac.in]

- 2. This compound | 77-98-5 [chemicalbook.com]

- 3. Probing Interactions in Combined Hydroxide Base Solvents for Improving Dissolution of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols: Tetraethylammonium Hydroxide (TEAOH) as a Structure-Directing Agent in Zeolite Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH) as a structure-directing agent (SDA) in the synthesis of various zeolites. Zeolites are crystalline microporous aluminosilicates with wide-ranging applications in catalysis, separation, and drug delivery. The choice of SDA is crucial in determining the final structure and properties of the synthesized zeolite. TEAOH is a versatile and commonly used SDA for producing a variety of zeolite frameworks.

Overview of TEAOH as a Structure-Directing Agent

Tetraethylammonium hydroxide (TEAOH) is a quaternary ammonium (B1175870) hydroxide that plays a significant role in the hydrothermal synthesis of several commercially important zeolites. Its primary functions are to act as a template around which the zeolite framework assembles and to control the pH of the synthesis gel. The tetraethylammonium (TEA⁺) cation, with its specific size and shape, directs the formation of particular pore structures and framework topologies.

TEAOH has been successfully employed in the synthesis of zeolites such as:

-

Zeolite Beta (*BEA) : A large-pore, high-silica zeolite widely used in the petroleum refining and chemical industries.[1][2][3]

-

High-Silica Zeolite Y (FAU) : Valued for its high thermal and hydrothermal stability, making it a key component in fluid catalytic cracking (FCC) catalysts.[4][5][6]

-

ZSM-12 (MTW) : A medium-pore zeolite utilized in various catalytic applications.[7][8][9]

-

CON-type Zeolites : Multi-pore zeolites with potential applications in oil refining.[10]

-

Hierarchical Zeolites : Materials with both micropores and mesopores, offering improved accessibility to active sites.[11]

The concentration of TEAOH in the synthesis gel, often expressed as the TEAOH/SiO₂ or TEA⁺/Na⁺ ratio, is a critical parameter that influences the final zeolite phase, crystallinity, crystal size, and silica-to-alumina ratio (SAR).[4][6][12][13]

Data Presentation: Synthesis Parameters and Zeolite Properties

The following tables summarize quantitative data from various studies on zeolite synthesis using TEAOH as an SDA.

Table 1: Synthesis of High-Silica Zeolite Y

| Parameter | Value | Reference |

| Molar Gel Composition | 1.0 SiO₂ : x Al₂O₃ : y Na₂O : z TEAOH : w H₂O | [4] |

| SiO₂/Al₂O₃ Ratio (Product) | Up to 7.76 | [4][5][6] |

| Crystallization Temperature | 120 °C | [4] |

| Crystallization Time | Several days | [4] |

| Key Finding | The TEA⁺/Na⁺ ratio in the starting gel is crucial for controlling the SiO₂/Al₂O₃ ratio of the final product.[4][6] |

Table 2: Synthesis of Zeolite Beta

| Parameter | Value | Reference |

| Molar Gel Composition | 1.0 SiO₂ : 0.025 Al₂O₃ : 0.5 TEAOH : 16 H₂O | [3] |

| (Si + Al)/TEA⁺ Ratio in Gel | 2 - 10 | [1] |

| Si/Al Ratio in Gel | 12 - 1000 | [1] |

| Crystallization Temperature | 368 - 443 K (95 - 170 °C) | [1] |

| Si/Al Ratio (Product) | 14 - 72 | [2] |

| Key Finding | TEA⁺ ions and TEAOH molecules have a structure-directing effect.[1] |

Table 3: Synthesis of CON-type Zeolite

| Parameter | Value | Reference |

| Molar Gel Composition | SiO₂:0.02B₂O₃:0.0025Al₂O₃:0.069K₂O:0.206Na₂O:0.11TEA₂O:60H₂O | [10] |

| Crystallization Temperature | 160 °C | [10] |

| Crystallization Time | 7 days | [10] |

| Key Finding | Seed-directed synthesis using as-synthesized borosilicate CIT-1 seeds is critical for the formation of the CON-type structure with TEAOH.[10] |

Table 4: Synthesis of ZSM-12

| Parameter | Value | Reference |

| Molar Gel Composition | Na₂O: Al₂O₃: 80 SiO₂:12.7 TEAOH: 1040 H₂O | [7] |

| Crystallization Temperature | 160 °C | [7] |

| Crystallization Time | 5.5 days | [7] |

| Si/Al Ratio (Product) | ~31 | [8] |

| Key Finding | Lower TEA/SiO₂ and OH⁻/SiO₂ ratios are favorable for the crystallization of ZSM-12.[8] |

Experimental Protocols

The following are detailed protocols for the synthesis of specific zeolites using TEAOH as an SDA.

Protocol for Synthesis of High-Silica Zeolite Y

This protocol is based on the work of He et al.[6]

Materials:

-

Sodium aluminate (NaAlO₂)

-

This compound (TEAOH, 35 wt% solution)

-

Colloidal silica (B1680970) (e.g., Ludox HS-40)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure:

-

Prepare the aluminate solution by dissolving sodium aluminate and sodium hydroxide in deionized water.

-

In a separate vessel, mix the TEAOH solution with colloidal silica.

-

Slowly add the aluminate solution to the silica/TEAOH mixture under vigorous stirring to form a homogeneous gel.

-

The final molar composition of the gel should be adjusted to achieve the desired TEA⁺/Na⁺ ratio, which influences the final SiO₂/Al₂O₃ ratio.[4][6]

-

Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 120 °C for the required crystallization time (e.g., several days).

-

After crystallization, quench the autoclave in cold water.

-

Recover the solid product by filtration, wash thoroughly with deionized water until the pH of the filtrate is neutral.

-

Dry the product overnight at 100 °C.

Protocol for Synthesis of Zeolite Beta

This protocol is adapted from the procedure described by Li et al.[3]

Materials:

-

Aluminum hydroxide (Al(OH)₃)

-

This compound (TEAOH, 35 wt% solution)

-

Fumed silica

-

Deionized water

Procedure:

-

Dissolve aluminum hydroxide in the TEAOH solution by heating the mixture at 80 °C overnight.

-

Cool the solution to room temperature and add the appropriate amount of deionized water.

-

Gradually add fumed silica to the solution under vigorous stirring to form a uniform synthesis gel.

-

The target molar composition of the starting mixture is 1.0 SiO₂ : 0.025 Al₂O₃ : 0.5 TEAOH : 16 H₂O.[3]

-

Transfer the gel to a Teflon-lined stainless-steel autoclave.

-

Perform hydrothermal synthesis by heating the autoclave at a specified temperature (e.g., 140 °C) for a designated period (e.g., 24 to 240 hours).[3]

-

After cooling, the solid product is recovered by filtration, washed with deionized water, and dried at 80 °C overnight.[3]

Visualizations

Experimental Workflow for Zeolite Synthesis using TEAOH

Caption: General workflow for zeolite synthesis using TEAOH as a structure-directing agent.

Role of TEAOH in Directing Zeolite Structure

Caption: Conceptual diagram illustrating the role of TEA⁺ cations in templating zeolite formation.

References

- 1. Synthesis of zeolite beta. Part 1.—Using this compound/bromide with addition of chelates as templating agents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of zeolite beta. Part 1.—Using this compound/bromide with addition of chelates as templating agents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 5. Hydrothermal synthesis of high silica zeolite Y using this compound as a structure-directing agent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 9. scite.ai [scite.ai]

- 10. academic.oup.com [academic.oup.com]

- 11. In situ structural reconstruction triggers the hydrothermal synthesis of hierarchical Ti-Beta zeolites for oxidative desulfurization - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Tetraethylammonium Hydroxide as a Phase Transfer Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetraethylammonium (B1195904) hydroxide (B78521) (TEAH) as a phase transfer catalyst (PTC) in various organic reactions. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, enhancing reaction rates and yields while often allowing for milder reaction conditions. Tetraethylammonium hydroxide, a strong organic base and quaternary ammonium (B1175870) salt, serves as an effective PTC by transporting anionic reactants or intermediates between aqueous and organic phases.

Introduction to Phase Transfer Catalysis with this compound

This compound is a versatile compound in organic synthesis, acting as a strong base and an efficient phase transfer catalyst.[1][2] Its utility as a PTC stems from the ability of the tetraethylammonium cation ([N(C₂H₅)₄]⁺) to form ion pairs with various anions. These ion pairs are lipophilic enough to be extracted from an aqueous phase into an organic phase, where they can react with organic substrates. This process overcomes the mutual insolubility of the reactants, thereby accelerating the reaction.

The general mechanism of phase transfer catalysis involving TEAH in a biphasic system (e.g., aqueous-organic) can be described by the "extraction mechanism." The tetraethylammonium cation transports the hydroxide ion or another reactive anion from the aqueous phase to the organic phase, where the "naked" anion exhibits enhanced reactivity.

Below is a diagram illustrating the general mechanism of phase transfer catalysis.

Caption: General mechanism of phase transfer catalysis.

Applications in Organic Synthesis

This compound is a valuable catalyst for a range of organic transformations, including:

-

Alkylation Reactions: Particularly O-alkylation of phenols (Williamson Ether Synthesis).

-

Oxidation Reactions: Facilitating the oxidation of alcohols.

-

Reduction Reactions: Aiding in the reduction of ketones.

The following sections provide detailed protocols and data for these key applications.

Application: O-Alkylation of Phenols (Williamson Ether Synthesis)